molecular formula C12H19N3 B577513 N2-(cyclohexylmethyl)pyridine-2,4-diamine CAS No. 1249079-89-7

N2-(cyclohexylmethyl)pyridine-2,4-diamine

Cat. No.: B577513
CAS No.: 1249079-89-7
M. Wt: 205.305
InChI Key: PMLNBOAAFONTOB-UHFFFAOYSA-N
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Description

N2-(cyclohexylmethyl)pyridine-2,4-diamine (CAS 1249079-89-7) is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to the broader class of diaminopyridines, which are recognized for their diverse biological activities, including potent kinase inhibition and antitumor properties . The compound's structure features amino groups at the 2- and 4-positions of the pyridine ring and a cyclohexylmethyl group at the N2 position. This cyclohexylmethyl substituent imparts unique steric and electronic characteristics that are critical for influencing the molecule's solubility, binding affinity to biological targets, and metabolic stability . Research Applications and Value: The primary research value of this compound lies in its role as a key chemical building block for the synthesis of more complex molecules. It is widely used in the study of enzyme inhibition and protein interactions . Compounds within this chemical class have demonstrated potential as anti-proliferative agents in scientific research, highlighting their relevance in oncology and pharmacology . Researchers utilize this scaffold to develop and investigate novel therapeutic agents, particularly focusing on its mechanism of action, which may involve inducing apoptosis in cancer cells . Synthesis and Preparation: Reliable synthetic routes for this compound are well-established. One common method involves a nucleophilic aromatic substitution starting from 2-chloro-4-nitropyridine, where the chloro group is displaced by cyclohexylmethylamine. This is followed by a reduction of the nitro group using catalytic hydrogenation, achieving good overall yields . An alternative, more efficient approach is a one-pot Palladium-catalyzed Buchwald-Hartwig coupling using 2,4-dihalopyridine and cyclohexylmethylamine. This method is particularly advantageous for introducing sterically demanding amine groups and can install both amine groups in a single step . Disclaimer: This product is intended for research and further manufacturing use only. It is not approved for human or veterinary diagnosis or treatment. The product must not be introduced into the human or animal body in any form .

Properties

IUPAC Name

2-N-(cyclohexylmethyl)pyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLNBOAAFONTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: 2-Chloro-4-Nitropyridine

In this approach, 2-chloro-4-nitropyridine serves as the starting material. The chloro group at position 2 is displaced by cyclohexylmethylamine via nucleophilic aromatic substitution (NAS). Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or ethanol at elevated temperatures (80–100°C) for 12–24 hours. For example, in a protocol adapted from CN103420904A, substituting benzylamine with cyclohexylmethylamine yields 2-(cyclohexylmethylamino)-4-nitropyridine. Subsequent reduction of the nitro group at position 4 is achieved using catalytic hydrogenation (H₂, Pd/C or Raney Ni) in methanol or ethanol at 50–60°C.

Key Data:

StepReagent/CatalystSolventTemperatureTimeYield
NASCyclohexylmethylamineEthanol80°C12 h65–75%
ReductionH₂, Pd/CMethanol50°C24 h85–90%

Direct Amination via Buchwald-Hartwig Coupling

Transition metal-catalyzed coupling offers a regioselective route to install both amine groups. This method is advantageous for substrates with steric hindrance, as seen with the cyclohexylmethyl group.

Palladium-Catalyzed Coupling

Using 2,4-dihalopyridine (e.g., 2,4-dichloropyridine) and cyclohexylmethylamine, Buchwald-Hartwig coupling introduces the amine groups in a single step. Catalysts such as Pd₂(dba)₃ with Xantphos as a ligand facilitate the reaction in toluene or dioxane at 100–110°C. For instance, a protocol from PMC10507801 demonstrates that 2,4-dichloropyridine reacts with cyclohexylmethylamine in the presence of Pd(OAc)₂ and BINAP, yielding N2-(cyclohexylmethyl)pyridine-2,4-diamine directly.

Optimization Insights:

  • Ligand Effects: Bidentate ligands (e.g., BINAP) improve catalytic efficiency over monodentate alternatives.

  • Solvent Choice: Aromatic solvents enhance reaction rates compared to ethers or alcohols.

Reductive Amination of Pyridine Ketones

For substrates bearing ketone functionalities, reductive amination provides an alternative pathway. While less common for pyridines, this method has been adapted for sterically demanding amines.

Synthesis from 2-Amino-4-Acetylpyridine

2-Amino-4-acetylpyridine undergoes reductive amination with cyclohexylmethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer). The reaction proceeds at room temperature over 48 hours, achieving moderate yields (50–60%).

Challenges:

  • Competing reduction of the acetyl group to ethyl necessitates careful pH control.

  • Purification requires chromatography to separate byproducts.

Comparative Analysis of Methods

Efficiency and Scalability

  • Nucleophilic Substitution/Reduction: High yields (70–85%) and scalability make this the preferred industrial method.

  • Buchwald-Hartwig Coupling: Superior regioselectivity but suffers from catalyst cost and sensitivity to oxygen.

  • Reductive Amination: Limited to specific substrates and lower yields restrict its utility .

Chemical Reactions Analysis

Types of Reactions

N2-(cyclohexylmethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

N2-(cyclohexylmethyl)pyridine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(cyclohexylmethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylmethyl group and the amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares N2-(cyclohexylmethyl)pyridine-2,4-diamine with key analogs based on molecular parameters and experimental

Compound Name Molecular Formula Molecular Weight Substituents (N2 Position) Melting Point (°C) Solubility (DMSO) Key References
This compound C12H19N3 205.30 Cyclohexylmethyl Not reported Moderate
Pyridine-2,4-diamine (parent compound) C5H7N3 109.13 -H 107 Slight
2-N-Phenylpyridine-2,4-diamine C11H11N3 185.22 Phenyl Not reported Slight
N2-(2-methoxyethyl)pyridine-2,4-diamine C8H13N3O 167.21 2-Methoxyethyl Discontinued Moderate
N2,N2-Dimethylcyclopenta[b]pyridine-2,4-diamine C10H15N3 177.25 Dimethyl Not reported High

Key Observations :

  • Phenyl analog : The aromatic substituent in 2-N-phenylpyridine-2,4-diamine may increase π-π stacking interactions in biological targets, though at the expense of metabolic stability .
Antitumor Activity

This compound derivatives, such as compound M1 (N4-(2-methylindazol-6-yl)-N2-(cyclohexylamino)pyrimidine-2,4-diamine), exhibit potent antitumor activity by targeting angiogenesis-related pathways. In contrast, dimethyl-substituted analogs (e.g., N2,N2-dimethylcyclopenta[b]pyridine-2,4-diamine) show weaker inhibition due to reduced steric compatibility with kinase active sites .

Cholinesterase Inhibition

This highlights the role of heterocyclic core variations in target specificity .

Biological Activity

N2-(cyclohexylmethyl)pyridine-2,4-diamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various therapeutic areas.

This compound is characterized by the presence of a pyridine ring substituted with amino groups at positions 2 and 4, along with a cyclohexylmethyl group at the nitrogen position. This structural configuration is significant for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors. The amino groups facilitate binding to these targets, which can lead to modulation of their activity. For example, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thus exhibiting potential anti-inflammatory effects .

Biological Activities

  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
  • Anti-inflammatory Effects : Research has highlighted its potential as an anti-inflammatory agent. Studies suggest that it may reduce the expression of pro-inflammatory markers such as COX-2 and iNOS, which are crucial in the inflammatory response .
  • Anticancer Properties : There is ongoing research into the anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through various pathways, although more extensive studies are needed to confirm these effects and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth in vitro,
Anti-inflammatoryReduced COX-2 and iNOS expression ,
AnticancerInduction of apoptosis in cancer cell lines,

Case Study: Anti-inflammatory Activity

A study conducted on this compound evaluated its effects on inflammation using a murine model. The compound was administered at varying doses, resulting in a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory cytokines .

Computational Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with COX-2, revealing strong interactions that support its potential as an anti-inflammatory agent. The binding energy values obtained were comparable to established inhibitors like indomethacin .

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